



Application Notes and Protocols for Neuropharmacology Studies of Dihydromorphine

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Compound of Interest		
Compound Name:	beta-Isomorphine, dihydro-	
Cat. No.:	B15444818	Get Quote

A Presumed Analog of beta-Isomorphine, dihydro-

Disclaimer: No direct experimental data could be found for a compound named "beta-Isomorphine, dihydro-". The following information is provided for Dihydromorphine, a structurally related semi-synthetic opioid, under the assumption that this is the compound of interest.

Introduction

Dihydromorphine is a semi-synthetic opioid analgesic structurally related to morphine.[1] It is used for the management of moderate to severe pain.[1][2] Dihydromorphine's primary mechanism of action is through its agonist activity at opioid receptors, particularly the μ -opioid receptor.[1][2] This interaction inhibits the transmission of pain signals within the central nervous system.[2] This document provides an overview of the neuropharmacological profile of dihydromorphine and detailed protocols for its characterization in neuropharmacology studies.

Data Presentation

Table 1: Receptor Binding Affinity of Dihydromorphine



Receptor Subtype	Ki (nM)	Reference Compound	Ki (nM)
μ-opioid	2.5	Morphine	4.9
δ-opioid	137	Morphine	273
к-opioid	223	Morphine	227

Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[1]

Table 2: Analgesic Potency of Dihydromorphine

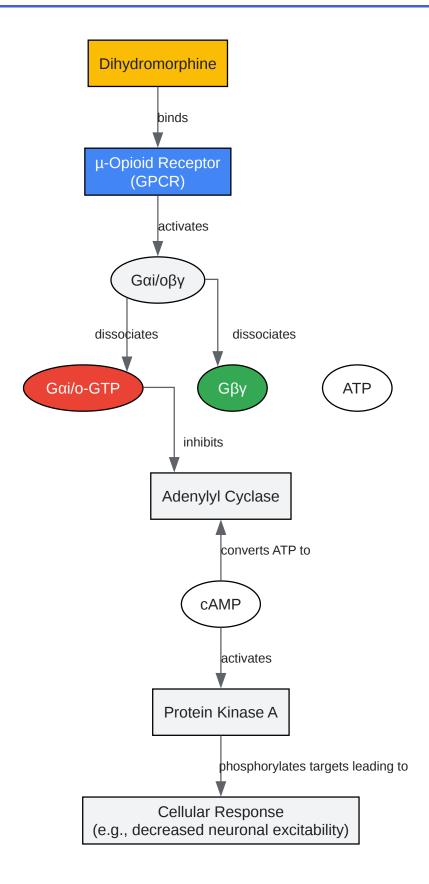
Compound	Relative Potency to Morphine
Dihydromorphine	~1.2 times

Relative potency is a comparative measure of the dose required to produce the same analgesic effect.[1]

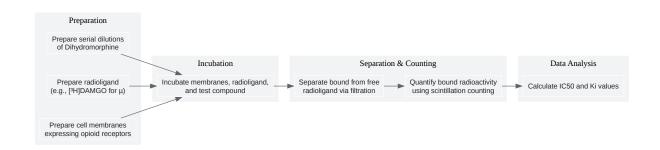
Signaling Pathway

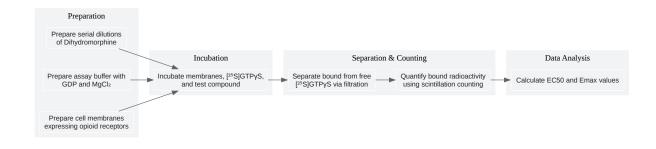
Dihydromorphine, as a μ -opioid receptor agonist, activates intracellular signaling cascades. Upon binding to the μ -opioid receptor, which is a G-protein coupled receptor (GPCR), it promotes the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric G-protein (G α i/o). This leads to the dissociation of the G α i/o-GTP and G β y subunits. The G α i/o-GTP subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.













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References

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